Tert-butyl 5-(2-((methylsulfonyl)oxy)ethyl)isoindoline-2-carboxylate
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Overview
Description
Tert-butyl 5-(2-((methylsulfonyl)oxy)ethyl)isoindoline-2-carboxylate is an isoindoline derivative known for its versatile applications in various scientific fields. This compound features an isoindoline core with several functional groups that contribute to its reactivity and biological activity. Its unique structure makes it an intriguing subject for synthetic organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-(2-((methylsulfonyl)oxy)ethyl)isoindoline-2-carboxylate typically involves multi-step reactions
Formation of the Isoindoline Core: : This can be achieved via cyclization reactions involving o-phenylenediamines or derivatives thereof under acidic or basic conditions.
Introduction of the Tert-butyl Ester: : The isoindoline intermediate is then esterified with tert-butyl chloroformate in the presence of a base like triethylamine.
Addition of the Methylsulfonyl Group: : Finally, the ethyl moiety is appended via nucleophilic substitution using methylsulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
While specific industrial methods for producing this compound are proprietary and vary, they generally scale up the laboratory synthesis. These methods emphasize efficiency and cost-effectiveness, employing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-(2-((methylsulfonyl)oxy)ethyl)isoindoline-2-carboxylate can undergo a variety of chemical reactions:
Oxidation: : The compound can be oxidized to form sulfone derivatives.
Reduction: : Reduction reactions may target the ester or sulfonyl groups.
Substitution: : The methylsulfonyl group is a good leaving group, making this compound amenable to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: : Lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: : Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be used for nucleophilic substitutions.
Major Products
The products of these reactions vary:
Oxidation: : Yields sulfone or sulfoxide derivatives.
Reduction: : Can produce the corresponding alcohols or amines.
Substitution: : Leads to a variety of functionalized isoindolines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic chemistry, tert-butyl 5-(2-((methylsulfonyl)oxy)ethyl)isoindoline-2-carboxylate is valuable for synthesizing new derivatives with potential bioactivity.
Biology and Medicine
The compound has been explored for its potential in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceuticals. Its unique structure lends itself to studies on enzyme inhibition and receptor binding.
Industry
Industrially, the compound is used in the synthesis of more complex molecules, including those used in material science and nanotechnology.
Mechanism of Action
The exact mechanism of action of tert-butyl 5-(2-((methylsulfonyl)oxy)ethyl)isoindoline-2-carboxylate varies depending on its application. Generally, it involves interactions with molecular targets such as enzymes or receptors, where it can act as an inhibitor or modulator. The sulfonyl group and the ester functional group play crucial roles in its binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 5-(2-((methylthio)ethyl)isoindoline-2-carboxylate: : Similar, but features a methylthio group instead of a methylsulfonyl group.
Isoindoline-1,3-diones: : Share the isoindoline core but differ in functionalization.
N-substituted isoindolines: : These compounds vary in the substituents attached to the nitrogen atom of the isoindoline ring.
Uniqueness
Tert-butyl 5-(2-((methylsulfonyl)oxy)ethyl)isoindoline-2-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity profiles. This makes it particularly versatile for both synthetic and applied research purposes.
Conclusion
This compound stands out as a significant compound in the realms of synthetic organic chemistry and pharmaceutical research, with its multifaceted reactivity and broad application spectrum continuing to fuel scientific exploration.
Properties
IUPAC Name |
tert-butyl 5-(2-methylsulfonyloxyethyl)-1,3-dihydroisoindole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5S/c1-16(2,3)22-15(18)17-10-13-6-5-12(9-14(13)11-17)7-8-21-23(4,19)20/h5-6,9H,7-8,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWYGKRGELBDGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)CCOS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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